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Abstract
This technical guide delineates the metabolic fate of Entrectinib-d4 when incubated with

human liver microsomes. Entrectinib, a potent inhibitor of tyrosine kinases, is primarily

metabolized by cytochrome P450 3A4 (CYP3A4). This guide synthesizes available data on the

metabolism of Entrectinib, providing a strong inferential basis for the metabolic profile of its

deuterated analogue, Entrectinib-d4. While direct experimental data on Entrectinib-d4
metabolism in liver microsomes is not extensively available in published literature, the location

of the deuterium atoms on the oxane ring—distant from the primary site of metabolism—

suggests a metabolic profile analogous to the parent compound. This document provides a

detailed overview of the expected metabolic pathways, relevant enzymatic processes, and

quantitative data derived from studies on Entrectinib. Furthermore, it outlines the experimental

protocols for conducting in-vitro metabolism studies and presents signaling pathway diagrams

to illustrate the metabolic processes.
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Entrectinib is a targeted anticancer agent that inhibits tropomyosin receptor kinases (TRK),

ROS1, and anaplastic lymphoma kinase (ALK).[1][2] Its efficacy and safety are influenced by its

metabolic profile. The deuterated form, Entrectinib-d4, is utilized in pharmacokinetic studies to

differentiate it from the non-deuterated drug.[3] Understanding its metabolic stability and

pathways in the liver is crucial for drug development and for predicting potential drug-drug

interactions.

Based on the IUPAC name, N-[5-[(3,5-difluorophenyl)methyl]-1H-indazol-3-yl]-4-(4-

methylpiperazin-1-yl)-2-[(3,3,5,5-tetradeuteriooxan-4-yl)amino]benzamide, the deuterium atoms

in Entrectinib-d4 are located on the oxane ring.[3] The primary metabolic pathway for

Entrectinib is the N-demethylation of the piperazine ring to form the active metabolite M5.[4]

Since the deuteration is not at a site of metabolic cleavage, a significant kinetic isotope effect is

not anticipated for the major metabolic pathway. Therefore, the metabolic fate of Entrectinib-
d4 is expected to closely mirror that of Entrectinib.

Primary Metabolic Pathway in Liver Microsomes
In human liver microsomes, Entrectinib undergoes oxidative metabolism primarily mediated by

CYP3A4. The main biotransformation is N-demethylation at the piperazine moiety, resulting in

the formation of its major active metabolite, M5.

Human Liver Microsomes

Entrectinib-d4

M5 (N-desmethyl-entrectinib-d4)
(Active Metabolite)

 N-demethylation

Other Minor Metabolites

 Other oxidative pathways
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Caption: Primary metabolic pathway of Entrectinib-d4 in human liver microsomes.

Quantitative Analysis of Entrectinib Metabolism
The following tables summarize quantitative data from in-vitro studies of Entrectinib metabolism

in human liver microsomes and hepatocytes. This data provides an expected baseline for the

metabolism of Entrectinib-d4.

Table 1: Metabolic Turnover of Entrectinib in Human Liver Preparations

Biological
System

Incubation
Time (min)

Parent
Compound
Remaining (%)

Primary
Metabolite
(M5) Formed
(% of total
radioactivity)

Reference

Pooled Human

Liver

Microsomes

60 47 28

Human

Hepatocytes
120 71

12 (of total drug-

related material)

Table 2: Contribution of CYP Enzymes to Entrectinib Metabolism

CYP Enzyme
Contribution to M5
formation

Reference

CYP3A4 Major contributor

Other CYPs
Minor or no significant

contribution

Experimental Protocols
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This section details a representative protocol for assessing the metabolic stability of a

compound like Entrectinib-d4 in human liver microsomes.

Materials and Reagents
Entrectinib-d4

Pooled human liver microsomes (from a reputable supplier)

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-

phosphate dehydrogenase)

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

Acetonitrile (for quenching the reaction and protein precipitation)

Internal standard (for analytical quantification)

Control compounds (e.g., a high-clearance and a low-clearance compound)

Incubation Procedure
Preparation: Prepare a stock solution of Entrectinib-d4 in a suitable organic solvent (e.g.,

DMSO) and dilute it in the phosphate buffer to the final desired concentration (e.g., 1 µM).

Pre-incubation: In a microcentrifuge tube, combine the human liver microsomes (final protein

concentration typically 0.5-1.0 mg/mL) and the Entrectinib-d4 solution in phosphate buffer.

Pre-incubate the mixture at 37°C for a few minutes.

Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH

regenerating system.

Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the

reaction mixture.

Quenching: Immediately stop the reaction by adding the aliquot to a tube containing ice-cold

acetonitrile with the internal standard.
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Protein Precipitation: Vortex the samples and centrifuge at a high speed to pellet the

precipitated proteins.

Sample Analysis: Transfer the supernatant to a new plate or vial for analysis by LC-MS/MS.

Metabolic Stability Assay Workflow
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Click to download full resolution via product page

Caption: Experimental workflow for a metabolic stability assay in liver microsomes.

LC-MS/MS Analysis
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a

tandem mass spectrometer (MS/MS).

Chromatographic Separation: A C18 reverse-phase column is typically used with a gradient

elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1%

formic acid.

Mass Spectrometric Detection: The mass spectrometer is operated in positive electrospray

ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used to detect and quantify the

parent compound (Entrectinib-d4) and its expected primary metabolite (M5-d4). Specific

precursor-to-product ion transitions for each analyte and the internal standard are monitored.

Conclusion
The metabolic fate of Entrectinib-d4 in human liver microsomes is predicted to be dominated

by CYP3A4-mediated N-demethylation to form the active metabolite M5, mirroring the

metabolism of non-deuterated Entrectinib. The deuteration on the oxane ring is unlikely to alter

this primary metabolic pathway. The provided experimental protocols and compiled quantitative
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data for Entrectinib serve as a robust framework for designing and interpreting future in-vitro

metabolism studies of Entrectinib-d4. Such studies are essential for a comprehensive

understanding of its pharmacokinetic profile and for guiding its development and clinical

application.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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